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Abstract
This technical guide provides a comprehensive examination of Ethyl octahydro-2H-
quinolizine-3-carboxylate, CAS number 76211-05-7. The document is structured to serve

researchers, scientists, and drug development professionals by detailing the compound's

chemical and physical properties, outlining a plausible synthetic pathway with mechanistic

insights, and describing robust analytical methods for its characterization. While specific

biological data for this molecule is sparse, this guide contextualizes its potential by exploring

the well-documented bioactivities of the broader quinolizidine alkaloid class. The content herein

is grounded in established chemical principles and supported by authoritative references to

ensure scientific integrity and practical utility.

Introduction: The Quinolizidine Alkaloid Scaffold
Quinolizidine alkaloids (QAs) are a significant class of nitrogen-containing heterocyclic

compounds defined by the 1-azabicyclo[4.4.0]decane core structure.[1] These specialized

metabolites, biosynthesized from L-lysine, are found in various plant and animal species,

including frogs and sponges.[1][2] The quinolizidine family is structurally diverse,

encompassing fused heterocycles like matrine and bridged systems such as sparteine and

lupanine.[2][3]

The rigid, bicyclic nature of the quinolizidine scaffold provides a three-dimensional framework

that is of great interest in medicinal chemistry. Compounds containing this moiety have
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demonstrated a vast array of pharmacological effects.[1] Documented biological activities

include anticancer, anti-inflammatory, antiviral, antibacterial, anti-arrhythmic, and antifibrotic

properties.[1][3] This broad spectrum of activity makes the quinolizidine skeleton a privileged

scaffold in drug discovery, and synthetic derivatives like Ethyl octahydro-2H-quinolizine-3-
carboxylate represent key starting points for developing novel therapeutic agents.[2]

Chemical Identity and Physicochemical Properties
A foundational understanding of a molecule's properties is critical for its application in research.

Ethyl octahydro-2H-quinolizine-3-carboxylate is identified by the CAS number 76211-05-7.

[4][5] Its key chemical and physical properties, derived from computational models and supplier

data, are summarized below.

Table 1: Chemical and Physical Properties of Ethyl octahydro-2H-quinolizine-3-carboxylate
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Property Value Source

CAS Number 76211-05-7 [4][5][6][7][8]

Molecular Formula C₁₂H₂₁NO₂ [4][5][6]

Molecular Weight 211.30 g/mol [4][5]

IUPAC Name

ethyl 2,3,4,6,7,8,9,9a-

octahydro-1H-quinolizine-3-

carboxylate

[4]

Synonyms

3-Ethoxycarbonylquinolizidine,

Octahydro-2H-quinolizine-3-

carboxylic acid ethyl ester

[4][5]

Canonical SMILES
CCOC(=O)C1CCC2CCCCN2

C1
[4][5]

InChIKey
ICWZXKPBSHGFEO-

UHFFFAOYSA-N
[4]

Topological Polar Surface Area

(TPSA)
29.54 Å² [5]

logP (Computed) 1.814 - 1.9 [4][5]

Hydrogen Bond Acceptors 3 [5]

Hydrogen Bond Donors 0 [5]

Rotatable Bonds 2 [5]

Purity
≥97% (Typical from

commercial suppliers)
[5]

Storage Conditions Sealed in dry, 2-8°C [5]

Synthesis and Mechanistic Rationale
While specific peer-reviewed syntheses for this exact molecule are not prevalent, a logical and

robust synthetic strategy can be designed based on fundamental principles of organic
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chemistry, particularly for constructing bicyclic nitrogen heterocycles. The following proposed

pathway relies on a key intramolecular cyclization reaction.

Retrosynthetic Analysis
The causality behind our synthetic design begins with a retrosynthetic analysis. The target

molecule, an ester-substituted quinolizidine, can be disconnected via a reduction and

decarboxylation sequence from a bicyclic β-keto ester. This intermediate is a classic product of

an intramolecular Dieckmann condensation. The precursor for this cyclization would be a linear

piperidine derivative bearing two ester functionalities at appropriate positions, which can be

assembled from commercially available starting materials like 2-piperidineethanol and an

appropriate acrylate derivative.

Ethyl octahydro-2H-quinolizine-3-carboxylate
(CAS 76211-05-7)

Bicyclic β-Keto Ester

  Reduction &
Decarboxylation

Piperidine Diester Precursor

  Dieckmann
Condensation

2-Piperidineethanol

  Michael Addition

Ethyl Acrylate
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Click to download full resolution via product page

Caption: Retrosynthetic pathway for Ethyl octahydro-2H-quinolizine-3-carboxylate.

Experimental Protocol: A Step-by-Step Workflow
This protocol is a self-validating system; successful isolation and characterization of the

intermediates at each stage confirm the viability of the subsequent step.

Step 1: Michael Addition to form Diester Precursor

Rationale: This step constructs the linear carbon-nitrogen backbone required for cyclization.

The secondary amine of the piperidine ring acts as a nucleophile in a conjugate addition to

the electron-deficient alkene of ethyl acrylate.

In a round-bottom flask, dissolve 2-piperidineethanol (1.0 eq) in ethanol (5 mL per mmol).

Add ethyl acrylate (1.1 eq) dropwise to the stirred solution at room temperature.

Heat the mixture to a gentle reflux (approx. 80°C) and maintain for 12-18 hours.

Monitor reaction completion via Thin Layer Chromatography (TLC), observing the

consumption of the starting materials.

Upon completion, cool the reaction and remove the solvent under reduced pressure to yield

the crude diester precursor. This intermediate is often sufficiently pure for the next step.

Step 2: Intramolecular Dieckmann Condensation

Rationale: This is the key ring-forming step. A strong base (sodium ethoxide) deprotonates

the α-carbon of one ester group, creating a nucleophilic enolate that attacks the carbonyl of

the other ester group, forming the second six-membered ring.

In a flame-dried, three-neck flask under an inert nitrogen atmosphere, dissolve the crude

diester from Step 1 in anhydrous toluene (10 mL per mmol).

Add sodium ethoxide (1.5 eq) portion-wise to the stirred solution at room temperature.
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Heat the mixture to reflux (approx. 110°C) for 4-6 hours. The formation of a solid precipitate

is often observed.

Monitor the formation of the β-keto ester intermediate by TLC.

Cool the mixture to 0°C and cautiously quench by adding a saturated aqueous solution of

ammonium chloride until the mixture is acidic.

Perform a liquid-liquid extraction with ethyl acetate (3x volumes). Combine the organic

layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

Step 3: Hydrolysis, Decarboxylation, and Reduction

Rationale: The β-keto ester is unstable and is typically converted to the final stable product.

Acidic hydrolysis cleaves the ester, and the resulting β-keto acid readily loses CO₂ upon

heating (decarboxylation). The resulting enamine/iminium intermediate is then reduced to the

fully saturated quinolizidine ring system.

To the crude bicyclic β-keto ester from Step 2, add 6M hydrochloric acid.

Heat the mixture to reflux for 8-12 hours to ensure complete hydrolysis and decarboxylation.

Cool the reaction to room temperature and basify with a strong base (e.g., 10M NaOH) to pH

> 12.

Extract the aqueous layer with dichloromethane (3x volumes). Dry the combined organic

layers and concentrate to yield the crude unsaturated quinolizine intermediate.

Dissolve the crude intermediate in methanol and add a catalytic amount of Platinum(IV)

oxide (Adam's catalyst).

Place the reaction vessel under a hydrogen atmosphere (balloon or Parr shaker) and stir

vigorously at room temperature until hydrogen uptake ceases.

Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the

filtrate to yield the crude final product.

Step 4: Purification
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Rationale: Final purification is essential to meet the standards required for research

applications (typically ≥97%).

Purify the crude product from Step 3 using flash column chromatography on silica gel.

Elute with a gradient of ethyl acetate in hexanes, containing 1% triethylamine to prevent

peak tailing of the basic amine product.

Combine the fractions containing the pure product (as determined by TLC) and remove the

solvent under reduced pressure to yield Ethyl octahydro-2H-quinolizine-3-carboxylate as

a purified oil or solid.

Starting Materials
(2-Piperidineethanol,

Ethyl Acrylate)
Step 1: Michael Addition Step 2: Dieckmann

Condensation

Step 3: Hydrolysis,
Decarboxylation,

& Reduction

Step 4: Column
Chromatography

Pure Product
(CAS 76211-05-7)

Click to download full resolution via product page

Caption: Proposed synthetic workflow for Ethyl octahydro-2H-quinolizine-3-carboxylate.

Analytical Characterization
To validate the identity and purity of the synthesized compound, a suite of standard analytical

techniques should be employed. The expected results are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The spectrum should feature a characteristic triplet (at ~1.2 ppm, 3H) and quartet

(at ~4.1 ppm, 2H) for the ethyl ester group. The remainder of the spectrum will consist of a

series of complex, overlapping multiplets between ~1.0-3.5 ppm, corresponding to the 16

protons on the saturated bicyclic ring system.

¹³C NMR: Key signals are expected around 173 ppm (ester carbonyl), 60 ppm (-

OCH₂CH₃), and 14 ppm (-OCH₂CH₃). Multiple signals in the 20-60 ppm range will

correspond to the nine distinct carbons of the quinolizidine core.
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Infrared (IR) Spectroscopy: A prominent, strong absorption band should be observed in the

range of 1730-1740 cm⁻¹, which is characteristic of the C=O stretch of a saturated aliphatic

ester. Aliphatic C-H stretching vibrations will be visible in the 2850-2950 cm⁻¹ region.

Mass Spectrometry (MS): Using electrospray ionization (ESI), the primary ion observed

should be the protonated molecule [M+H]⁺ at an m/z value of approximately 212.3. The

exact mass measurement should align with the calculated exact mass of 211.1572 g/mol .[4]

Chromatography (HPLC/GC-MS): High-Performance Liquid Chromatography (HPLC) using

a C18 column can be used to assess purity, which should be ≥97% for most research

applications. Gas Chromatography-Mass Spectrometry (GC-MS) is also suitable and will

provide both purity data and mass confirmation.

Potential Applications and Future Directions
Given the extensive biological activities reported for the quinolizidine alkaloid class, Ethyl
octahydro-2H-quinolizine-3-carboxylate is best viewed as a versatile chemical scaffold for

drug discovery programs.[1][2] The ester functionality serves as a convenient chemical handle

for further modification.

Scaffold for Library Synthesis: The ester can be hydrolyzed to the corresponding carboxylic

acid, which can then be coupled with a diverse range of amines to generate an amide library.

Alternatively, the ester can be reduced to an alcohol, providing another point for

diversification. These new analogues can be screened for a variety of biological targets.

Probing Pharmacological Space: The parent scaffold is known to be associated with

anticancer, anti-inflammatory, and antiviral activities.[1][3] Systematic modification of the core

structure of Ethyl octahydro-2H-quinolizine-3-carboxylate could lead to the discovery of

novel agents with enhanced potency or selectivity in these therapeutic areas.[9][10]

Agrochemical Research: Many alkaloids exhibit insecticidal properties.[2][10] Derivatives of

this compound could be explored for applications in agriculture as novel pesticides or

herbicides.

Future work should focus on the stereoselective synthesis of the different isomers of this

compound, as stereochemistry often plays a critical role in biological activity. A comprehensive
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screening of a library derived from this scaffold against various cell lines and enzyme targets is

a logical next step to unlock its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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